molecular formula C9H12ClN3 B1330126 2-Chloro-4-(piperidin-1-yl)pyrimidine CAS No. 5429-00-5

2-Chloro-4-(piperidin-1-yl)pyrimidine

Cat. No.: B1330126
CAS No.: 5429-00-5
M. Wt: 197.66 g/mol
InChI Key: KYWPHKLNTWDUPZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-yl)pyrimidine (2C4PP) is an organic compound belonging to the pyrimidine family. It is a colorless solid and is used in various scientific research applications. 2C4PP is a versatile compound that has been studied for its potential applications in biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Synthesis and Intermediate Uses

2-Chloro-4-(piperidin-1-yl)pyrimidine has been utilized in various synthesis processes. For example, it serves as an intermediate in the synthesis of lafutidine, a medication used for gastrointestinal disorders. The synthesis involves chlorination and condensation steps, yielding significant overall yields (Shen Li, 2012) (Shen Li, 2012).

Antibacterial and Antifungal Applications

Research has shown that derivatives of this compound have potential as antibacterial and antifungal agents. For instance, certain piperidine-containing pyrimidine imines and thiazolidinones synthesized from this compound have exhibited significant antibacterial activity (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010) (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to understand the adsorption behaviors and inhibition efficiencies of these compounds, with findings indicating effectiveness in corrosion prevention (S. Kaya et al., 2016) (S. Kaya et al., 2016).

Neuropathic Pain Treatment

Research into the pharmacological applications of this compound derivatives includes their use in treating neuropathic pain. Studies have identified certain pyrimidines as potent sigma-1 receptor antagonists, which can have therapeutic effects on neuropathic pain. These compounds have shown promising results in both in vitro and in vivo tests, indicating potential as a novel class of drugs for this condition (Yu Lan et al., 2014) (Yu Lan et al., 2014).

Structural Chemistry

This compound derivatives have been explored in the context of structural chemistry. Studies on crystal structure and molecular dynamics provide insights into the molecular conformations and interactions of these compounds. This knowledge is vital for understanding their chemical behavior and potential applications in various fields (M. Gehringer et al., 2014) (M. Gehringer et al., 2014).

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have been a focus of research, with studies demonstrating their effectiveness against a range of bacterial and fungal strains. This suggests their potential use in the development of new antimicrobial agents (M. Imran et al., 2016) (M. Imran et al., 2016).

Water Solubility and Receptor Antagonism

The modification of the this compound structure to enhance water solubility has been investigated for its potential in creating human adenosine receptor antagonists. This research is significant in pharmacology, particularly in the development of drugs with better solubility and bioavailability (P. Baraldi et al., 2012) (P. Baraldi et al., 2012).

Future Directions

Piperidines, which “2-Chloro-4-(piperidin-1-yl)pyrimidine” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-chloro-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWPHKLNTWDUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279598
Record name 2-Chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-00-5
Record name 5429-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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